N,N'-Dimethylphosphorodiamidic acid

Description

Properties

CAS No. |

70858-15-0 |

|---|---|

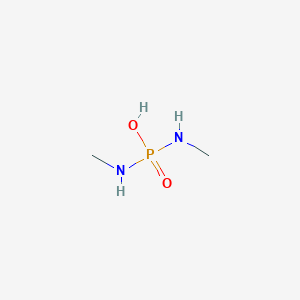

Molecular Formula |

C2H9N2O2P |

Molecular Weight |

124.08 g/mol |

IUPAC Name |

bis(methylamino)phosphinic acid |

InChI |

InChI=1S/C2H9N2O2P/c1-3-7(5,6)4-2/h1-2H3,(H3,3,4,5,6) |

InChI Key |

PQXJBPVYLYIVCA-UHFFFAOYSA-N |

Canonical SMILES |

CNP(=O)(NC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylphosphorodiamidic acid typically involves the reaction of phosphorus oxychloride (POCl3) with dimethylamine hydrochloride under controlled conditions. The reaction proceeds as follows: [ \text{POCl}_3 + 2 (\text{CH}_3)_2\text{NH} \cdot \text{HCl} \rightarrow (\text{CH}_3)_2\text{N}-\text{P}(\text{O})\text{Cl}_2 + 2 \text{HCl} ] The resulting intermediate, N,N-dimethylaminophosphoric dichloride, is then hydrolyzed to form N,N’-Dimethylphosphorodiamidic acid: [ (\text{CH}_3)_2\text{N}-\text{P}(\text{O})\text{Cl}_2 + 2 \text{H}_2\text{O} \rightarrow (\text{CH}_3)_2\text{N}-\text{P}(\text{O})(\text{OH})_2 + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of N,N’-Dimethylphosphorodiamidic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylphosphorodiamidic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphorodiamidic acids.

Scientific Research Applications

N,N’-Dimethylphosphorodiamidic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dimethylphosphorodiamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorodiamidates and related phosphorus compounds vary significantly in reactivity, stability, and application based on substituents. Below is a comparative analysis of Diamidafos and structurally analogous compounds.

Phosphoramidate Esters

Key Observations:

- Substituent Impact: The phenyl group in Diamidafos enhances stability and lipophilicity, making it suitable for agricultural use. In contrast, methyl/ethyl esters (e.g., CAS 597-07-9) are smaller, more volatile, and often serve as intermediates in organophosphorus synthesis .

- Bioactivity: Diamidafos’ nematicidal activity is attributed to its ability to inhibit acetylcholinesterase in pests, a property less pronounced in alkyl esters .

Phosphoramidochloridates (Dichloride Derivatives)

Key Observations:

- Reactivity : Dichlorides (e.g., CAS 1498-54-0) are highly reactive, serving as precursors for esterification or amidation reactions. Their chlorine atoms facilitate nucleophilic substitution, enabling diverse derivatization .

- Toxicity : Compounds with chloroethyl groups (e.g., CAS 677-43-0) exhibit increased toxicity, limiting their use to controlled industrial processes .

Sulfamide-Substituted Phosphorus Compounds

describes N,N′-dimethylsulphamide-bridged diphosphorus compounds (e.g., compounds 9–10) with trigonal bipyramidal geometry at phosphorus. These differ from Diamidafos in:

- Coordination : Sulfamide bridging creates mixed-valence phosphorus species (e.g., compound 6–8) with unique redox properties .

- Applications : Used in catalytic and materials science research due to their structural flexibility, unlike Diamidafos’ biological focus .

Research Findings and Trends

- Diamidafos Efficacy : Field studies confirm its nematicidal activity at 2–5 kg/ha, with residual effects lasting 4–6 weeks .

- Synthetic Utility: Dichloride derivatives (e.g., CAS 1498-54-0) are critical in synthesizing organophosphate flame retardants and pharmaceuticals .

- Structural Insights : X-ray crystallography of sulfamide-bridged compounds () reveals trigonal bipyramidal coordination, influencing their catalytic behavior .

Q & A

Q. What are the standard synthetic routes for N,N'-Dimethylphosphorodiamidic acid derivatives?

The Moedritzer-Irani reaction is a well-established method for synthesizing phosphorodiamidic acid derivatives. This involves reacting dimethylphosphinoyl-substituted amines with phosphorus-containing reagents under controlled conditions. For example, dimethylphosphinoylmethyl-imino-bis(methanephosphonic acid) was synthesized via this route, with structural confirmation via IR, NMR, and X-ray diffraction . Alternative pathways include Kabachnik-Fields reactions for ester intermediates, which can be hydrolyzed to yield the target acids .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/³¹P NMR : Key for identifying phosphorus environments and substituent effects. For example, ³¹P NMR chemical shifts between 15–25 ppm typically indicate phosphoramidate bonds .

- IR Spectroscopy : Stretching vibrations for P=O (1250–1300 cm⁻¹) and P-N (900–1000 cm⁻¹) bonds are diagnostic .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, as demonstrated for N-phosphinoyl-substituted derivatives . Structural data from NIST (e.g., IUPAC Standard InChIKey, CAS Registry) provides reference benchmarks .

Q. What chromatographic methods ensure purity analysis of this compound?

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended. Critical parameters include:

- Column selection : Polar stationary phases (e.g., ZORBAX Eclipse Plus C18) for resolving polar phosphoramidates.

- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid to enhance peak resolution .

- Calibration : Use certified reference materials (CRMs) from authoritative sources like NIST to validate retention times .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for this compound synthesis?

- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (amine:phosphorus reagent ratios) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via in-situ ³¹P NMR to detect intermediates (e.g., phosphorylated amines) and adjust reaction time .

- Scale-Up Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, as phosphoramidates are sensitive to moisture and oxygen .

Q. How can contradictions in stability data across studies be resolved?

Discrepancies in stability (e.g., hydrolysis rates) arise from differences in solvent systems or analytical methods. Mitigation strategies include:

- Controlled Stability Testing : Conduct parallel studies in aqueous buffers (pH 4–10) at 25–60°C, using HPLC to quantify degradation products .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in Ethyl N,N'-bis(3,4,5-trimethoxyphenyl)phosphorodiamidate) confirms structural integrity and identifies degradation-prone functional groups .

- Cross-Lab Reproduibility : Share raw data (e.g., crystallographic CIF files) via platforms like the Crystallography Open Database to standardize interpretations .

Q. How do steric and electronic effects influence reactivity in nucleophilic substitution reactions?

- Steric Effects : Bulky N,N-dimethyl groups hinder nucleophilic attack at phosphorus, reducing reaction rates. This is observed in phosphoramidate ester hydrolysis, where steric shielding slows water access .

- Electronic Effects : Electron-withdrawing substituents (e.g., methoxy groups in 3,4,5-trimethoxyphenyl derivatives) polarize P=O bonds, enhancing electrophilicity and reactivity toward amines .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and activation energies, guiding synthetic modifications .

Methodological Best Practices

- Synthetic Protocols : Prioritize anhydrous conditions and Schlenk-line techniques for moisture-sensitive reactions .

- Data Validation : Cross-reference NMR/IR results with NIST Chemistry WebBook entries to ensure spectral accuracy .

- Safety : Use gloveboxes for air-sensitive compounds and adhere to OSHA guidelines for handling phosphorus reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.